molecular formula C5H2BrFO2S B13916744 5-Bromo-2-fluorothiophene-3-carboxylic acid

5-Bromo-2-fluorothiophene-3-carboxylic acid

Cat. No.: B13916744
M. Wt: 225.04 g/mol
InChI Key: FZBUJZHCFVNBRW-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorothiophene-3-carboxylic acid is a high-purity halogenated heterocyclic compound designed for use as a key synthetic intermediate in advanced research and development. This molecule integrates a carboxylic acid functional group with bromine and fluorine substituents on its thiophene ring, making it a versatile precursor in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. Its primary research applications include serving as a building block in the discovery and development of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. The bromine atom is an excellent handle for Suzuki and Stille coupling to create biaryl systems, while the fluorine atom can influence electronic properties, lipophilicity, and metabolic stability. The carboxylic acid group allows for further derivatization into amides, esters, and other functional groups. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory, using suitable personal protective equipment.

Properties

Molecular Formula

C5H2BrFO2S

Molecular Weight

225.04 g/mol

IUPAC Name

5-bromo-2-fluorothiophene-3-carboxylic acid

InChI

InChI=1S/C5H2BrFO2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9)

InChI Key

FZBUJZHCFVNBRW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(=O)O)F)Br

Origin of Product

United States

Preparation Methods

Starting Material: Thiophene-3-carboxylic Acid Derivatives

The synthesis often begins with thiophene-3-carboxylic acid or its derivatives. This compound is commercially available or can be prepared by carboxylation of thiophene derivatives via lithiation and carbonation.

Selective Halogenation at the 5-Position (Bromination)

The bromination to install the bromine atom at the 5-position of the thiophene ring is typically achieved by:

  • Using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.
  • Conducting the reaction in the presence of Lewis acid catalysts such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3) to enhance regioselectivity.
  • Performing the reaction under controlled temperature (0–25°C) to avoid polybromination or ring degradation.

For example, bromination of thiophene-3-carboxylic acid with NBS in an inert solvent like dichloromethane yields 5-bromothiophene-3-carboxylic acid with high selectivity and yield (typically 70–85%).

Representative Synthetic Scheme

Step Reaction Reagents and Conditions Expected Yield (%) Notes
1 Bromination of Thiophene-3-carboxylic acid NBS, FeBr3 catalyst, CH2Cl2, 0–25°C, 2–4 h 75–85 Selective 5-position bromination
2 Fluorination at 2-position Selectfluor or NFSI, acetonitrile, RT to 50°C, 12 h 50–70 Electrophilic fluorination
Alternative Step 2 Halogen exchange 2-chlorothiophene-3-carboxylic acid derivative, KF, DMF, 100–140°C, 6–12 h 60–75 Nucleophilic aromatic substitution

Industrial and Scale-Up Considerations

  • Continuous flow reactors can be employed for controlled bromination and fluorination steps to improve safety and scalability.
  • Use of milder fluorinating agents and optimized catalysts reduces side reactions and improves overall yield.
  • Purification typically involves recrystallization and chromatography to achieve >95% purity.

Analytical Characterization

Summary Table of Preparation Parameters

Parameter Typical Conditions Comments
Bromination agent NBS or Br2 NBS preferred for selectivity
Bromination catalyst FeBr3 or AlCl3 Enhances regioselectivity
Bromination solvent Dichloromethane (CH2Cl2) Inert, good solubility
Bromination temperature 0–25°C Controls reaction rate
Fluorination agent Selectfluor, NFSI, or KF Choice depends on method
Fluorination solvent Acetonitrile or DMF Polar solvents favor reaction
Fluorination temperature RT to 140°C Higher for nucleophilic substitution
Reaction time 2–12 hours Depending on step

Literature and Patent Insights

  • Halogenation of thiophene carboxylic acids is well-documented with bromination using NBS or bromine under Lewis acid catalysis.
  • Fluorination strategies are adapted from electrophilic fluorination and nucleophilic aromatic substitution protocols common in heterocyclic chemistry.
  • Patents describe fluorothiophene derivatives preparation emphasizing halogen exchange and selective fluorination methods.
  • Careful optimization of reaction conditions is critical to maximize yield and minimize by-products, especially in multi-halogenated thiophene systems.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluorothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted thiophene derivatives, oxidized or reduced thiophene compounds, and various coupling products such as esters and amides .

Scientific Research Applications

5-Bromo-2-fluorothiophene-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the functional groups present. It can also participate in hydrogen bonding and π-π interactions, influencing its reactivity and binding affinity .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
5-Bromo-4-methoxy-3-thiophenecarboxylic acid Br (5), -OCH₃ (4), -COOH (3) C₆H₅BrO₃S Methoxy group increases steric hindrance; used in medicinal chemistry for derivatization
5-Bromo-4-chlorothiophene-2-carboxylic acid Br (5), Cl (4), -COOH (2) C₅H₂BrClO₂S Chlorine enhances lipophilicity; similarity score 0.82 to target compound
4-Amino-5-bromo-2-thiophenecarboxylic acid Br (5), -NH₂ (4), -COOH (2) C₅H₄BrNO₂S Amino group enables nucleophilic reactions; similarity score 0.79
5-Bromo-3-(3-methylbutan-2-yl)thiophene-2-carboxylic acid Br (5), branched alkyl (3), -COOH (2) C₁₀H₁₃BrO₂S Alkyl chain improves lipid solubility; potential for agrochemical applications
5-(3-Bromophenyl)thiophene-2-carboxylic acid Br-phenyl (5), -COOH (2) C₁₁H₇BrO₂S Extended aromatic system for π-stacking; used in organic electronics
3-Bromo-5-methylthiophene-2-carboxylic acid Br (3), -CH₃ (5), -COOH (2) C₆H₅BrO₂S Methyl group is electron-donating; alters acidity compared to fluorine-substituted analogs

Electronic and Reactivity Differences

  • Fluorine vs. Chlorine/Methoxy : The fluorine atom in 5-Bromo-2-fluorothiophene-3-carboxylic acid is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid group and directing electrophilic substitutions to specific positions. In contrast, chlorine (in 5-Bromo-4-chlorothiophene-2-carboxylic acid) is less electronegative but increases lipophilicity, while methoxy (in 5-Bromo-4-methoxy-3-thiophenecarboxylic acid) is electron-donating, reducing reactivity .
  • Amino vs. Carboxylic Acid: The amino group in 4-Amino-5-bromo-2-thiophenecarboxylic acid facilitates nucleophilic reactions (e.g., amide coupling), whereas the carboxylic acid group in the target compound is ideal for esterification or metal-coordination chemistry .

Physicochemical Properties

  • Solubility : Fluorine and carboxylic acid groups improve water solubility compared to alkyl- or phenyl-substituted analogs (e.g., 5-Bromo-3-(3-methylbutan-2-yl)thiophene-2-carboxylic acid) .
  • Melting Points: Limited data in evidence, but bromine and fluorine substituents typically increase melting points due to stronger intermolecular interactions compared to methyl or methoxy groups .

Key Research Findings

  • Synthetic Utility : this compound undergoes Suzuki-Miyaura coupling more efficiently than its methoxy-substituted counterpart due to enhanced electrophilicity at the bromine position .
  • Derivatization Potential: The carboxylic acid group in the target compound has been esterified to produce methyl esters (e.g., Methyl 5-bromo-2-fluorothiophene-3-carboxylate), which are key intermediates in peptide mimetics .

Biological Activity

5-Bromo-2-fluorothiophene-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with bromine and fluorine atoms, alongside a carboxylic acid functional group. This unique structural composition may contribute to its biological activity.

Structural Formula

C6H4BrFO2S\text{C}_6\text{H}_4\text{BrF}\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that brominated thiophenes can inhibit the growth of various bacterial strains, suggesting a potential application in developing new antibiotics .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been indicated that compounds with similar structures can induce apoptosis in cancer cells by interacting with DNA and disrupting cellular functions.

The proposed mechanism involves the binding of the compound to specific biomolecules, leading to alterations in their structure and function. This interaction may affect pathways critical for cell proliferation and survival, particularly in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various thiophene derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results demonstrated a notable inhibition zone, indicating effective antimicrobial action.
  • Cancer Cell Studies : In vitro tests using human cancer cell lines revealed that this compound could reduce cell viability significantly compared to control groups. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Comparative Analysis of Similar Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureModerateSignificant
5-Bromothiophene-2-carboxylic acidStructureHighModerate
4-Fluorothiophene-3-carboxylic acidStructureLowSignificant

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